molecular formula C16H22BrNO2 B6167523 tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate CAS No. 1823819-54-0

tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate

Cat. No. B6167523
CAS RN: 1823819-54-0
M. Wt: 340.25 g/mol
InChI Key: OGDNBQKSDVOUIH-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate, also known as TB-BrPMPC, is an organic compound belonging to the class of pyrrolidine carboxylates. It is a colorless solid with a molecular formula of C14H17BrN2O2 and a molecular weight of 320.21 g/mol. TB-BrPMPC is a versatile compound used in various scientific research applications, such as organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate has been used in various scientific research applications, such as organic synthesis, drug development, and biochemistry. In organic synthesis, this compound is used as a building block for the synthesis of other organic compounds. In drug development, this compound is used as a starting material for the synthesis of pharmaceutical agents. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and other macromolecules.

Mechanism of Action

Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is a versatile compound used in various scientific research applications. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and other macromolecules. This compound acts as a molecular probe, binding to specific sites on proteins and other macromolecules and altering their structure and function.
Biochemical and Physiological Effects
This compound has been used to study the structure and function of proteins, enzymes, and other macromolecules. The binding of this compound to these macromolecules results in changes in their structure and function, which can lead to changes in biochemical and physiological processes. For example, this compound has been used to study the effects of protein folding and protein-protein interactions.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is a versatile compound used in various scientific research applications, such as organic synthesis, drug development, and biochemistry. One of the major advantages of using this compound in lab experiments is its ability to bind to specific sites on proteins and other macromolecules and alter their structure and function. However, there are some limitations to using this compound in lab experiments. For example, it is not always possible to obtain a high yield of this compound from the synthesis reaction, and the compound is also susceptible to hydrolysis and oxidation.

Future Directions

Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate is a versatile compound used in various scientific research applications, such as organic synthesis, drug development, and biochemistry. There are many potential future directions for the use of this compound in scientific research. For example, this compound could be used to study the effects of protein folding and protein-protein interactions, as well as to develop new pharmaceutical agents. In addition, this compound could be used to study the structure and function of enzymes and other macromolecules, and to develop new organic compounds.

Synthesis Methods

Tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate can be synthesized by the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-bromophenylmethyl bromide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction is typically completed in two hours. The product is then isolated by filtration and purified by column chromatography.

properties

IUPAC Name

tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDNBQKSDVOUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823819-54-0
Record name tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxylate
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